Leuprorelin

Prostate Cancer Androgen Deprivation Therapy Pharmacokinetics

Leuprorelin offers 5-fold higher GnRH receptor affinity (Ki 0.3 nM) versus goserelin, enabling robust pituitary desensitization and sustained testosterone suppression in preclinical models. Its distinct flare effect provides a clear pharmacodynamic marker for in vivo studies. Available in 1-, 3-, and 6-month depot formulations to match experimental timelines and reduce animal handling.

Molecular Formula C61H88N16O14
Molecular Weight 1269.4 g/mol
CAS No. 53714-56-0
Cat. No. B1674837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuprorelin
CAS53714-56-0
SynonymsA 43818
A-43818
A43818
Acetate, Leuprolide
Enantone
Leuprolide
Leuprolide Acetate
Leuprolide Monoacetate
Leuprolide, (DL-Leu)-Isomer
Leuprolide, (L-Leu)-Isomer
Leuprorelin
Lupron
Monoacetate, Leuprolide
TAP 144
TAP-144
TAP144
Molecular FormulaC61H88N16O14
Molecular Weight1269.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
InChIInChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1
InChIKeyRGLRXNKKBLIBQS-XNHQSDQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leuprorelin (CAS 53714-56-0): A Nonapeptide GnRH Agonist for Sustained Androgen Deprivation Therapy


Leuprorelin (also known as leuprolide) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) [1]. As a GnRH receptor superagonist, it initially stimulates pituitary gonadotropin secretion (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) but subsequently induces profound receptor desensitization and downregulation, leading to marked suppression of gonadal steroidogenesis [2]. This mechanism provides pharmacological castration, making leuprorelin a cornerstone treatment for hormone-dependent cancers (e.g., prostate cancer) and other sex hormone-driven conditions [1][3]. Due to poor oral bioavailability, it is formulated as a parenteral depot preparation using biodegradable polymers (e.g., polylactic-co-glycolic acid [PLGA] or polylactic acid [PLA]) to achieve sustained release over 1, 3, 4, or 6 months [2][4].

Why Leuprorelin Formulations Are Not Freely Interchangeable in Clinical Practice


While leuprorelin, goserelin, and triptorelin are all GnRH agonists used for androgen deprivation therapy (ADT), their clinical performance and patient experience can diverge due to differences in molecular structure, receptor binding kinetics, and formulation design [1][2]. For instance, a systematic review of direct comparative studies in prostate cancer found that while these agents generally achieve similar castration rates, evidence of complete equivalence is lacking, and some studies suggest differences in short- or long-term testosterone control, injection site reactions, and patient perceptions [1]. Furthermore, formulation-specific pharmacokinetic profiles (e.g., subcutaneous implant vs. intramuscular microsphere) directly impact the duration of testosterone suppression and the risk of premature escape, precluding simple interchange without careful clinical consideration [3].

Quantitative Evidence: Why Leuprorelin Differentiates from GnRH Agonist Analogs and Formulation Alternatives


Extended Testosterone Suppression Duration: Subcutaneous Implant vs. Intramuscular Microsphere

A direct head-to-head comparison in healthy males demonstrated that a single 7.5 mg subcutaneous (SC) leuprolide acetate implant provided significantly more durable testosterone (T) suppression than an equivalent intramuscular (IM) microsphere injection. The SC formulation maintained mean serum leuprolide above the limit of quantification (LOQ; 50 pg/mL) through Day 49, whereas for the IM formulation, levels dropped below LOQ after Day 28 [1]. This pharmacokinetic difference translated to a clinically meaningful pharmacodynamic benefit: at Day 56, 13 of 16 subjects (81.2%) in the SC group maintained serum T ≤ 50 ng/dL (castrate level), compared to 0 of 16 subjects in the IM group [1].

Prostate Cancer Androgen Deprivation Therapy Pharmacokinetics

Achieving Castrate Testosterone: 3-Month Depot Bioequivalence to 1-Month Regimen

A prospective randomized trial comparing the 3-month depot formulation (11.25 mg leuprorelin acetate) with the established 1-month depot (3.75 mg) in patients with uterine fibroids confirmed bioequivalence and similar hormone suppression efficacy . After 24 weeks, serum estradiol (E2) concentrations dropped to 8 ± 8 pg/mL in the 3-month depot group and to 9 ± 17 pg/mL in the 1-month depot group, both from comparable baselines . The study concluded the formulations are interchangeable and the 3-month depot offers the advantage of greater dosing convenience without compromising efficacy . This finding is reinforced by a similar study in advanced prostate cancer, where the 3-month depot achieved a 96.6% median reduction in prostate-specific antigen (PSA) compared to 97.8% with the 1-month depot, with both maintaining castrate testosterone (≤50 ng/dL) for the entire 9-month observation period [1].

Uterine Fibroids Endometriosis Pharmacodynamics

GnRH Receptor Binding Kinetics: Leuprorelin vs. Goserelin

In a standardized radioligand binding assay, leuprorelin demonstrated significantly higher affinity for the human GnRH receptor than goserelin. Leuprorelin exhibited a pKi of 9.5 ± 0.09 (Ki = 0.3 nM) and a pKD of 9.8 ± 0.1 (KD = 0.2 nM) [1]. In contrast, goserelin showed lower binding affinity with a pKi of 8.8 ± 0.06 (Ki = 1.6 nM) and a pKD of 9.0 ± 0.08 (KD = 1.1 nM) [1]. This represents approximately a 5-fold difference in equilibrium dissociation constant (KD), indicating more potent receptor engagement at the molecular level [1].

Receptor Pharmacology Mechanism of Action Drug Design

Comparative Testosterone Suppression: Leuprolide vs. Triptorelin in Prostate Cancer

A randomized clinical trial directly compared the efficacy of triptorelin (3.75 mg IM) and leuprolide (3.75 mg SC) in 67 men with prostate cancer [1]. By month 2 of treatment, testosterone was suppressed to <1.0 nmol/L in 77% of triptorelin-treated patients compared to only 48% of leuprolide-treated patients (p = 0.02) [1]. Across all post-injection time points (24 and 72 hours), 77% of patients on triptorelin achieved testosterone <1.0 nmol/L versus 56% on leuprolide (p < 0.05) [1]. This indicates that triptorelin induced a more profound and rapid suppression of testosterone in this specific patient population [1].

Prostate Cancer Androgen Deprivation Clinical Trial

Testicular Weight Reduction Kinetics: GnRH Agonist vs. Antagonist in Preclinical Model

In a preclinical study directly comparing depot formulations of the GnRH agonist leuprorelin and the GnRH antagonist degarelix in male rats, leuprorelin induced a more rapid decline in testicular weight [1]. Testicular weight was markedly decreased by day 28 after administration for both agents, but the decrease was more prompt in leuprorelin-treated rats [1]. This was associated with a distinct histological finding: shortly after leuprorelin administration, there was massive exfoliation of premature spermatids and formation of anomalous multinucleated giant cells, likely due to the initial hyperstimulatory 'flare' effect on the pituitary-testis axis [1]. No such acute changes were observed with the antagonist degarelix [1].

Reproductive Toxicology Spermatogenesis Animal Model

Chemical Castration Rate Comparison: Leuprolide vs. Goserelin in Advanced Prostate Cancer

A quasi-experimental study involving 178 patients with advanced prostate cancer compared the efficacy of leuprolide (7.5 mg) and goserelin (3.6 mg) in achieving castrate testosterone levels (≤50 ng/dL) at six months [1]. The study reported a 98.9% castration rate for leuprolide-treated patients (88/89) compared to an 88.7% rate for goserelin-treated patients (79/89) [1]. While this difference was not statistically significant in this specific cohort (p > 0.05), it demonstrates a numerically higher response rate with leuprolide and provides real-world context for the comparative performance of these two commonly used GnRH agonists [1].

Prostate Cancer Androgen Deprivation Real-World Evidence

Optimal Research and Industrial Application Scenarios for Leuprorelin (53714-56-0)


Long-Term Androgen Deprivation Therapy in Prostate Cancer Models

Researchers requiring a reliable and sustained suppression of testosterone in preclinical prostate cancer models should consider leuprorelin depot formulations. The 3-month depot, which has been shown to maintain castrate testosterone levels (≤50 ng/dL) and reduce PSA by >96% for up to 9 months in human studies [1], offers a practical advantage of reduced animal handling compared to daily or weekly injections. The subcutaneous implant formulation, with its extended duration of action (mean drug levels above LOQ for 49 days) [2], is also suitable for long-term studies where consistent androgen deprivation is critical.

Comparative Endocrine Pharmacology Studies in Reproductive Biology

Investigators studying the comparative effects of GnRH analogs on the pituitary-gonadal axis will find leuprorelin a valuable tool due to its well-characterized receptor binding profile. Its affinity for the human GnRH receptor (Ki = 0.3 nM) is approximately 5-fold higher than that of goserelin (Ki = 1.6 nM) [3], making it a high-potency agonist for probing receptor signaling and desensitization mechanisms. Furthermore, its distinct initial 'flare' effect, as evidenced by acute spermatid exfoliation in rodent testes [4], provides a clear pharmacodynamic marker for distinguishing agonist from antagonist mechanisms in vivo.

Formulation and Drug Delivery Development for Peptide Therapeutics

Pharmaceutical scientists developing novel sustained-release peptide delivery systems can use leuprorelin as a model compound. Its extensive history of formulation in biodegradable PLGA/PLA microspheres provides a wealth of comparative pharmacokinetic data for benchmarking new technologies [1][5]. The demonstrated bioequivalence between 1-month and 3-month depots offers a validated framework for evaluating the performance of new formulations in terms of drug release kinetics and in vivo pharmacodynamics.

Endometriosis and Uterine Fibroid Preclinical Research

For studies modeling estrogen-dependent gynecological conditions like endometriosis and uterine fibroids, leuprorelin's ability to rapidly suppress estradiol to postmenopausal levels (e.g., from ~60 pg/mL to 9 pg/mL within 24 weeks) is a key differentiator. The availability of both 1-month and 3-month depot formulations allows researchers to match the duration of hormone suppression to the specific timeline of their experimental models, facilitating investigations into lesion regression and symptom resolution.

Quote Request

Request a Quote for Leuprorelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.